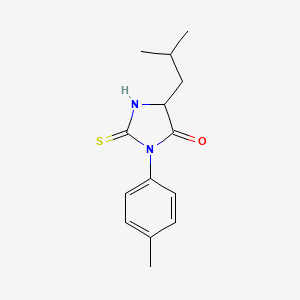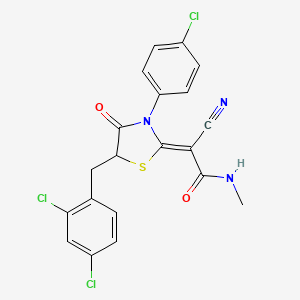![molecular formula C23H17ClF3N3O2 B2587766 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 1022600-61-8](/img/structure/B2587766.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of this compound is C20H9Cl3F5N3O3 . The InChI code is 1S/C20H9Cl3F5N3O3/c21-10-5-9 (30-19 (33)31-17 (32)15-13 (24)2-1-3-14 (15)25)6-11 (22)16 (10)34-18-12 (23)4-8 (7-29-18)20 (26,27)28/h1-7H, (H2,30,31,32,33) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 361.701 . The compound is a Bronsted acid, capable of donating a hydron to an acceptor .科学的研究の応用
Chemical Structure and Properties
This compound has been studied for its structural characteristics and interactions in the crystal form. It exhibits significant interactions such as N—H⋯F hydrogen bonds, C—Cl⋯π, and N—O⋯π interactions, leading to a three-dimensional network in its crystal form, indicating its potential for detailed structural analysis and applications in crystallography (Jeon, Kim, Lee, & Kim, 2013).
Antitumor Activity
Several studies have focused on the antitumor potential of compounds structurally related to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide. For instance, N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide-based compounds, similar in structure, have shown significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer research and therapy (Marchand, Antoine, Le Baut, Czech, Baasner, & Günther, 2009). Furthermore, other related benzamide derivatives have demonstrated antiproliferative activity against human lung carcinoma cells, suggesting a role in cancer treatment research (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Drug Metabolism Studies
The compound has been included in studies related to the metabolism of related antineoplastic drugs, such as flumatinib, in clinical trials for chronic myelogenous leukemia. These studies provide insights into the metabolic pathways of similar compounds, which is crucial for drug development and understanding pharmacokinetics (Gong, Chen, Deng, & Zhong, 2010).
Luminescence and Photophysical Properties
Research on pyridyl substituted benzamides, related to this compound, has shown interesting luminescent and photophysical properties. These compounds demonstrate luminescence in both solution and solid states and exhibit multi-stimuli-responsive behavior, which can be applied in materials science, especially in developing new luminescent materials (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Applications in Epilepsy and Pain Treatment
Compounds structurally similar to the subject compound have been identified as effective in animal models of epilepsy and pain. Studies on N-pyridyl benzamide derivatives, which share a common structural motif, have led to the development of compounds with potential applications in treating epilepsy and pain (Amato, Roeloffs, Rigdon, Antonio, Mersch, McNaughton-Smith, Wickenden, Fritch, & Suto, 2011).
Safety and Hazards
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O2/c24-19-11-16(23(25,26)27)13-30-22(19)32-17-7-5-14(6-8-17)21(31)28-10-9-15-12-29-20-4-2-1-3-18(15)20/h1-8,11-13,29H,9-10H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQUSHNTUPWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)
![N-cyclooctyl-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2587693.png)
![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone](/img/structure/B2587698.png)

![Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2587700.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2587703.png)
